molecular formula C6H9NO B1357073 (2-Methylfuran-3-yl)methanamine CAS No. 35801-15-1

(2-Methylfuran-3-yl)methanamine

Cat. No.: B1357073
CAS No.: 35801-15-1
M. Wt: 111.14 g/mol
InChI Key: JBJAKJOQAZHEJQ-UHFFFAOYSA-N
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Description

(2-Methylfuran-3-yl)methanamine is an organic compound with the molecular formula C6H9NO It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylfuran-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylfuran.

    Formylation: 2-Methylfuran undergoes formylation to produce 2-methylfuran-3-carbaldehyde.

    Reductive Amination: The aldehyde group in 2-methylfuran-3-carbaldehyde is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Methylfuran-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of imines, nitriles, or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

(2-Methylfuran-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylfuran-3-yl)methanamine depends on its application:

    Biological Activity: When used in medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the electron-donating effects of the furan ring and the nucleophilicity of the amine group.

Comparison with Similar Compounds

Uniqueness:

    Position of Substituents: The position of the methyl group in (2-Methylfuran-3-yl)methanamine influences its reactivity and the types of reactions it can undergo.

    Applications: The specific structure of this compound makes it suitable for certain applications in medicinal chemistry and material science that other similar compounds may not be as effective for.

Properties

IUPAC Name

(2-methylfuran-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJAKJOQAZHEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594618
Record name 1-(2-Methylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35801-15-1
Record name 1-(2-Methylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylfuran-3-yl)methanamine
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